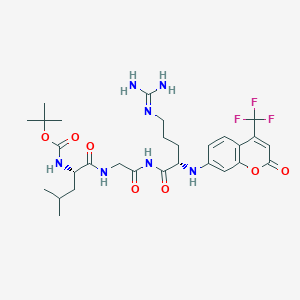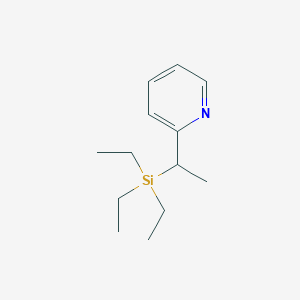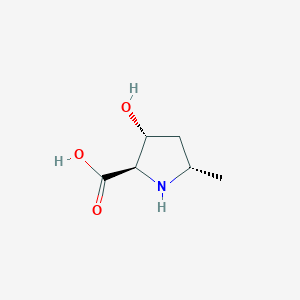![molecular formula C10H7N3O B056787 1H-Imidazo[4,5-f]quinolin-2(3H)-one CAS No. 117416-41-8](/img/structure/B56787.png)
1H-Imidazo[4,5-f]quinolin-2(3H)-one
Übersicht
Beschreibung
1H-Imidazo[4,5-f]quinolin-2(3H)-one is a chemical compound with the molecular formula C10H8N4 . It is an important class of fused N-heterocyclic compounds and is used in a variety of applications .
Synthesis Analysis
The synthesis of imidazoquinolines has been achieved via a decarboxylative cyclization under metal-free conditions . This process involves the use of α-amino acids and 2-methyl quinolines, yielding a variety of imidazoquinolines with moderate to good yields .Molecular Structure Analysis
The molecular structure of 1H-Imidazo[4,5-f]quinolin-2(3H)-one consists of a fused ring system with an imidazole ring attached to a quinoline ring .Chemical Reactions Analysis
The synthesis of imidazoquinolines involves a decarboxylative cyclization process . This process has been developed under metal-free conditions, which is more environmentally friendly and uses readily available starting materials .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dihydroimidazo[4,5-f]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-12-8-4-3-7-6(9(8)13-10)2-1-5-11-7/h1-5H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCYAQHNSRQCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2NC(=O)N3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazo[4,5-f]quinolin-2(3H)-one | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl [4-(allyloxy)-3-chlorophenyl]acetate](/img/structure/B56724.png)


